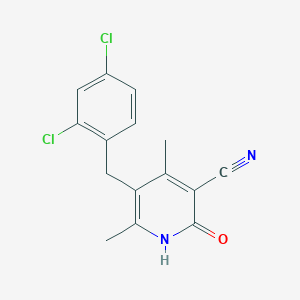

5-(2,4-Dichlorobenzyl)-2-hydroxy-4,6-dimethylnicotinonitrile

概要

説明

“2,4-Dichlorobenzyl alcohol” is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections . It’s a common ingredient in throat lozenges . “2,4-Dichlorobenzyl chloride” is used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .

Synthesis Analysis

The synthesis of “2,4-Dichlorobenzyl chloride” involves the use of 2,4-trichloro toluene dichloride and carboxylic acid under the effect of a catalyst . A novel route to synthesize 2,5-DCBC was then developed, and 2,5-DCBN was obtained in good yield by subsequent ammoxidation .Molecular Structure Analysis

The molecular formula for “2,4-Dichlorobenzyl alcohol” is C7H6Cl2O . For “2,4-Dichlorobenzyl chloride”, the molecular formula is C7H5Cl3 .Chemical Reactions Analysis

“2,4-Dichlorobenzyl chloride” was used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It was also prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .Physical And Chemical Properties Analysis

“2,4-Dichlorobenzyl alcohol” is a powder with a melting point of 79-80 °C (lit.) . “2,4-Dichlorobenzyl chloride” is a liquid with a boiling point of 248 °C (lit.) and a melting point of -2.6 °C (lit.) .科学的研究の応用

Novel Potassium Channel Opener Prodrugs

5-(2,4-Dichlorobenzyl)-2-hydroxy-4,6-dimethylnicotinonitrile derivatives have been explored for their potential as novel ATP-sensitive potassium channel openers (PCOs). One derivative demonstrated potent hypotensive activity and a desirable slow onset and long duration of action in spontaneously hypertensive rats (Horino et al., 2000).

Synthesis and Structural Characterization in Chemistry

This compound has been used in the synthesis and structural analysis of various chemical derivatives. For instance, its role in forming 5-arylidene derivatives of Meldrum’s acid, with structural characterization through X-ray diffraction, highlights its utility in chemical synthesis and material characterization (Dey et al., 2015).

Inhibition of Photosynthetic and Mammalian Enzyme Systems

Compounds structurally related to this compound have been synthesized to study their effects on photosynthetic and mammalian enzyme systems. These studies are crucial for understanding the biological impacts of similar compounds on critical biological processes (Bøler et al., 1972).

Role in Antimicrobial Activities

Derivatives of this compound have been utilized in synthesizing new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast. This signifies its role in the development of potential antimicrobial agents (Behbehani et al., 2011).

Electrochemical Studies

Chlorinated hydroxybenzonitriles, a category to which this compound belongs, have been found to be efficient proton donors in electrochemical studies. Their unique properties make them valuable for specific electrochemical applications (Sokolová et al., 2012).

Synthesis and Antimicrobial Activity Studies

This compound has been pivotal in synthesizing derivatives with significant antimicrobial activities, demonstrating its importance in pharmaceutical research and development (Kumar et al., 2022).

作用機序

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

将来の方向性

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

特性

IUPAC Name |

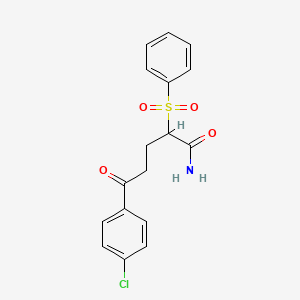

5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O/c1-8-12(9(2)19-15(20)13(8)7-18)5-10-3-4-11(16)6-14(10)17/h3-4,6H,5H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAWLTIZZHWOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1CC2=C(C=C(C=C2)Cl)Cl)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)

![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)

![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)

![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)

![1-[(3-Chlorophenyl)methyl]-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-2-pyridinone](/img/structure/B3036691.png)

![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)

![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)

![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)

![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)